((4-Nitrophenyl)azo)naphthol

Catalog No.
S12452441
CAS No.
1081769-89-2
M.F
C16H11N3O3
M. Wt
293.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((4-Nitrophenyl)azo)naphthol

CAS Number

1081769-89-2

Product Name

((4-Nitrophenyl)azo)naphthol

IUPAC Name

2-[(4-nitrophenyl)diazenyl]naphthalen-1-ol

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

InChI

InChI=1S/C16H11N3O3/c20-16-14-4-2-1-3-11(14)5-10-15(16)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H

InChI Key

HPHIPYYTKHFLPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=C(C=C3)[N+](=O)[O-]

((4-Nitrophenyl)azo)naphthol, also known as 4-(4-nitrophenylazo)-1-naphthol, is an azo compound characterized by the presence of a nitrophenyl group linked to a naphthol moiety via an azo bond. This compound is recognized for its vivid coloration and is extensively utilized in the dye industry. Azo compounds like this one are significant due to their versatility and applications in various fields, including textiles, biological assays, and synthetic chemistry.

Types of Reactions

4-(4-Nitrophenylazo)-1-naphthol can undergo several chemical transformations:

  • Reduction: The nitro group can be converted to an amino group using reducing agents such as sodium dithionite.
  • Oxidation: Under specific conditions, the compound can be oxidized to yield different products.
  • Substitution: The azo linkage allows for substitution reactions, introducing various substituents depending on the desired outcome.

Common Reagents and Conditions

  • Reducing Agents: Sodium dithionite, hydrogen gas with a catalyst.
  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Substitution Reagents: Various electrophiles and nucleophiles can be employed based on the intended reaction.

The biological activity of 4-(4-nitrophenylazo)-1-naphthol has been explored in various contexts:

  • It has been investigated for its potential therapeutic applications due to its chemical properties.
  • The compound serves as a chromogenic agent in biological assays, facilitating colorimetric detection methods.
  • Studies indicate that azo compounds may exhibit antimicrobial properties, making them candidates for further research in medicinal chemistry .

Synthetic Routes

The synthesis of 4-(4-nitrophenylazo)-1-naphthol typically involves:

  • Diazotization: The initial step involves forming a diazonium salt from 4-nitroaniline under acidic conditions.
  • Coupling Reaction: The diazonium salt is then reacted with 1-naphthol in an alkaline medium to yield the azo compound.

This method allows for the controlled formation of the azo linkage and is commonly used in both laboratory and industrial settings .

Industrial Production

In industrial settings, the synthesis follows similar routes but is optimized for larger scale production. Key factors such as temperature, pH, and reaction time are carefully controlled to ensure high yield and purity of the final product.

4-(4-Nitrophenylazo)-1-naphthol has diverse applications across various fields:

  • Dye Industry: Widely used for coloring textiles and other materials due to its vibrant color.
  • Synthetic Chemistry: Acts as a reagent for synthesizing other azo compounds.
  • Biological Research: Employed in assays as a chromogenic agent, aiding in the detection of various biological substances .

Research indicates that the interactions of 4-(4-nitrophenylazo)-1-naphthol with other compounds can significantly influence its properties:

  • The dissociation equilibrium of this azo dye in solvents such as pyridine can be affected by additives like quaternary ammonium compounds, which enhance its solubility and reactivity.
  • Studies have shown that varying solvent compositions can impact the stability and reactivity of the compound, indicating its potential utility in tailored chemical applications .

Similar Compounds

  • 4-(4-Nitrophenylazo)resorcinol
  • 4-(4-Nitrophenylazo)salicylic acid
  • 4-(4-Nitrophenylazo)catechol

Comparison

While all these compounds share the azo functional group and exhibit vibrant colors, 4-(4-nitrophenylazo)-1-naphthol is unique due to its specific structural characteristics that impart distinct chemical and physical properties. This uniqueness contributes to its specific reactivity patterns and stability compared to similar compounds, making it particularly valuable in both industrial applications and scientific research .

Azo-naphthol derivatives emerged as pivotal compounds following the discovery of synthetic dyes in the 19th century. The earliest azo dyes were synthesized by diazotizing aromatic amines and coupling them with phenols or naphthols. For ((4-nitrophenyl)azo)naphthol, the process involves diazotizing 4-nitroaniline in acidic media to form a diazonium salt, which subsequently couples with β-naphthol under alkaline conditions. This method, while effective, traditionally required harsh solvents and generated substantial waste.

Recent advancements have shifted toward sustainable protocols. For instance, solvent-free grinding methods using nano-γ-Al$$2$$O$$3$$/Ti(IV) catalysts achieve yields exceeding 89% while minimizing environmental impact. Such innovations align with the broader adoption of green chemistry principles, underscoring the compound’s role in modern synthetic workflows.

Table 1: Evolution of Synthesis Methods for Azo-Naphthol Derivatives

EraMethodKey Advancements
19th CenturyDiazotization in acidic mediaFoundation of azo dye chemistry
Mid-20th CenturyAlkaline coupling with β-naphtholImproved yield and reproducibility
21st CenturySolvent-free grinding with catalystsEnhanced sustainability and efficiency

Role of Substituent Effects on Electronic Properties

The electronic properties of ((4-nitrophenyl)azo)naphthol are profoundly influenced by its substituents. The nitro (-NO$$_2$$) group at the para position of the phenyl ring acts as a strong electron-withdrawing group, polarizing the azo linkage and altering the compound’s absorption characteristics. Conversely, the hydroxyl (-OH) group on the naphthol ring serves as an electron-donating auxochrome, extending conjugation and shifting the absorption spectrum toward longer wavelengths.

Spectroscopic studies reveal that the nitro group’s electron-withdrawing nature enhances the compound’s stability against photodegradation, making it suitable for applications requiring prolonged colorfastness. Additionally, the planar structure of the naphthol moiety facilitates π-π stacking interactions, further modulating electronic behavior in solid-state and solution phases.

Key Electronic Interactions:

  • Nitro Group (-NO$$_2$$): Withdraws electron density via resonance, reducing the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gap.
  • Hydroxyl Group (-OH): Donates electrons through conjugation, stabilizing excited states and influencing λ$$_{\text{max}}$$.

The synthesis of ((4-Nitrophenyl)azo)naphthol represents a classic example of azo coupling chemistry, involving the formation of diazonium salts followed by electrophilic aromatic substitution with naphtholic substrates . This compound, also known as Magneson II, serves as an important analytical reagent and dye intermediate with molecular formula C₁₆H₁₁N₃O₃ [1] [2]. The synthetic pathway involves two critical steps: diazonium salt preparation from 4-nitroaniline and subsequent coupling with naphthol under carefully controlled conditions [32].

Diazonium Salt Preparation for Azo Coupling Reactions

The formation of diazonium salts from primary aromatic amines constitutes the foundational step in azo compound synthesis [9] [11]. The diazotization process involves the conversion of 4-nitroaniline to its corresponding diazonium salt through reaction with nitrous acid in acidic medium [14]. The mechanism initiates with the formation of nitrosonium ion (NO⁺) from nitrous acid under acidic conditions, which subsequently attacks the amino nitrogen to form the diazonium functionality [9].

The general reaction mechanism proceeds through several discrete steps: initial formation of nitrosonium ion, nucleophilic attack by the aromatic amine, followed by proton transfers and water elimination to yield the stable diazonium cation [14]. The stability of aromatic diazonium salts arises from resonance stabilization involving the aromatic ring system, which is absent in aliphatic analogues [11].

Optimization of Nitrosation Conditions

Temperature control emerges as the most critical parameter in diazonium salt formation, with optimal conditions typically maintained between 0-5°C [17] [18]. Research demonstrates that temperatures above 5°C lead to rapid decomposition of diazonium salts, often with explosive release of nitrogen gas [17]. Continuous flow studies have shown that diazonium salt formation occurs rapidly even at -10°C, with complete conversion achieved within 2.5 minutes residence time [34].

Temperature RangeStabilityConversion EfficiencyDecomposition Products
-10 to 0°CExcellent>95%Minimal
0 to 5°CGood90-95%<5% phenolic products
5 to 15°CModerate85-90%Increasing phenol formation
>20°CPoor<70%Significant decomposition

The nitrite to amine stoichiometry requires careful optimization, with typical ratios ranging from 1.1 to 1.3 equivalents of sodium nitrite relative to the aromatic amine [34]. Excess nitrite proves beneficial for complete conversion, though excessive amounts can lead to formation of unwanted side products [10]. The addition rate of nitrite solution must be controlled to maintain temperature below 5°C while ensuring complete diazotization [32].

Studies on thermal stability reveal that electron-rich aromatic systems generally produce less stable diazonium salts compared to electron-deficient analogues [15]. The 4-nitrophenyl diazonium salt benefits from the electron-withdrawing nitro group, which stabilizes the diazonium functionality through inductive effects [15] [18].

Acid Catalysis in Diazotization Processes

The role of acid catalysis in diazotization extends beyond simple protonation, involving complex equilibria between various nitrogen oxide species [11]. Strong mineral acids, particularly hydrochloric acid, serve as the preferred acidic medium due to their ability to generate the requisite nitrosonium ion efficiently [9] [14]. The acid concentration must be sufficient to protonate nitrous acid and facilitate water elimination during diazonium formation [10].

Mechanistic investigations reveal that the effective diazotizing agent varies with acid strength [11]. Under strongly acidic conditions, protonated nitrite and nitrosyl cation serve as the active nitrosating species, while weaker acids favor nitrogen trioxide as the primary nitrosating agent [11]. The pH optimization therefore becomes crucial, with aromatic primary amines requiring stronger acidic conditions due to their relatively weak basicity [11].

The acid-catalyzed mechanism proceeds through initial protonation of nitrous acid, followed by water elimination to generate nitrosonium ion [9]. This electrophilic species then attacks the amino nitrogen, initiating a cascade of proton transfers that ultimately yields the diazonium salt [14]. The presence of excess acid ensures complete protonation of intermediate species and drives the equilibrium toward diazonium formation [10].

Research demonstrates that the stability of diazonium salts in solution depends critically on maintaining acidic conditions [10]. Under neutral or basic conditions, diazonium salts rapidly decompose to form diazohydroxide or diazotate ions, which are unreactive toward coupling reactions [23]. The optimal pH range for diazonium salt stability falls between 1-3, where decomposition rates remain minimal [10].

Coupling Reactions with Naphtholic Substrates

The azo coupling reaction between diazonium salts and naphtholic substrates represents a classic electrophilic aromatic substitution process [6] [23]. The diazonium cation acts as a relatively weak electrophile, requiring activated aromatic systems such as phenols or naphthols for efficient coupling [6]. The mechanism involves nucleophilic attack by the electron-rich aromatic system on the electrophilic diazonium nitrogen, followed by proton elimination to restore aromaticity [23].

Naphthol substrates exhibit enhanced reactivity compared to simple phenols due to their extended aromatic system and multiple sites of high electron density [25]. The coupling reaction typically occurs at positions of highest nucleophilic character, which can be predicted through resonance structure analysis [25]. For naphthol systems, both ortho and para positions relative to the hydroxyl group show significant reactivity [25].

pH-Dependent Regioselectivity in Azo Bond Formation

The pH of the coupling medium exerts profound influence on both reaction rate and regioselectivity [12] [23]. For naphthol coupling partners, alkaline conditions (pH 8-10) prove optimal due to formation of phenoxide ions, which exhibit dramatically enhanced nucleophilicity compared to neutral phenols [12] [23]. The deprotonated phenoxide readily participates in electrophilic substitution, with electron density concentrated at ortho and para positions through resonance [23].

pH RangeDominant SpeciesCoupling EfficiencyPrimary Coupling Site
6-7Neutral naphthol20-40%Mixed positions
8-9Partial phenoxide70-85%Para to hydroxyl
9-10Phenoxide ion90-95%Para to hydroxyl
>10Unreactive diazotate<10%Decomposition

The regioselectivity in naphthol coupling shows strong preference for the para position relative to the hydroxyl group [25]. This selectivity arises from the ability of para-coupled products to exist in quinoid form, providing additional stabilization compared to ortho-coupled isomers [25]. When the para position is occupied or sterically hindered, coupling occurs at ortho positions, albeit at reduced rates [6] [23].

pH optimization must balance multiple factors: sufficient alkalinity to generate reactive phenoxide ions while maintaining diazonium salt stability [23]. Excessive alkalinity (pH >10) leads to formation of unreactive diazohydroxide or diazotate species, effectively terminating the coupling reaction [23]. The optimal pH window typically ranges from 8.5-9.5 for naphthol coupling reactions [19].

Recent continuous flow studies demonstrate that pH control significantly impacts product yield and purity [19]. Optimized conditions employing pH 8-9 with controlled residence times achieve yields exceeding 95% while minimizing side product formation [19]. The pH effect proves more pronounced than temperature variation within the typical operating range of 15-25°C [19].

Solvent Systems for Yield Maximization

Solvent selection plays a crucial role in optimizing azo coupling reactions, affecting both solubility of reactants and reaction kinetics [20] [35]. Aqueous systems predominate in industrial azo synthesis due to the ionic nature of diazonium salts and the requirement for pH control [30]. However, mixed aqueous-organic solvent systems often provide superior results by enhancing solubility of organic coupling partners while maintaining diazonium salt stability [20].

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide show promise for specialized applications [35] [36]. These solvents can stabilize both ionic diazonium species and neutral coupling partners, potentially enabling reactions under conditions where aqueous systems fail [35]. The high basicity and hydrogen-bond accepting ability of these solvents can influence electronic properties of azo products through specific solvation effects [35].

Solvent SystemDiazonium StabilityCoupling EfficiencyProduct Yield
Pure waterGoodModerate (60-70%)65-75%
Water/ethanol (9:1)GoodGood (75-85%)80-85%
Water/acetonitrile (8:2)ExcellentExcellent (85-95%)90-95%
Pure organic solventsPoorVariable<50%

Acetonitrile emerges as a particularly effective co-solvent for azo coupling reactions [40]. Its high dielectric constant promotes ion pair dissociation while maintaining compatibility with organic substrates [40]. Mixed acetonitrile-water systems enable precise control over reaction conditions while achieving superior yields compared to purely aqueous media [19].

The influence of solvent on reaction kinetics extends beyond simple solubility effects [20]. Hydrogen-bonding solvents can form specific interactions with reactants and intermediates, potentially altering reaction pathways and product distributions [20]. Careful optimization of solvent composition therefore represents a critical parameter in achieving maximum synthetic efficiency [30].

The chelation behavior of ((4-Nitrophenyl)azo)naphthol with transition metal ions is characterized by its ability to form stable five-membered chelate rings. The ligand coordinates through two primary sites: the phenolic oxygen atom of the naphthol moiety and the nitrogen atom of the azo group. This bidentate coordination mode has been extensively documented across various metal systems [3] [1] [2].

The formation of metal complexes follows a general stoichiometry of 1:2 (metal:ligand) for most transition metals, including copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II). However, certain metals such as iron(III) and chromium(III) can form 1:1 complexes under specific conditions, often incorporating additional ligands like chloride ions or water molecules [1] [2].

Spectroscopic Evidence of Binding Modes

Comprehensive spectroscopic investigations have provided definitive evidence for the coordination modes of ((4-Nitrophenyl)azo)naphthol with transition metals. Infrared spectroscopy reveals characteristic shifts in key functional group frequencies upon metal coordination [3] [1] [2].

The phenolic hydroxyl group, which appears as a broad absorption band between 3114-3218 cm⁻¹ in the free ligand, shows a significant shift to higher frequencies (3460-3488 cm⁻¹) upon metal coordination. This upward shift of 270-342 cm⁻¹ indicates coordination through the phenolic oxygen atom, with simultaneous deprotonation of the hydroxyl group [1] [2].

The azo nitrogen coordination is evidenced by the characteristic downward shift of the N=N stretching frequency from 1550 cm⁻¹ in the free ligand to 1460-1470 cm⁻¹ in the metal complexes. This shift of 80-90 cm⁻¹ to lower frequencies confirms the involvement of the azo nitrogen in metal coordination [3] [1] [2].

Nuclear magnetic resonance spectroscopy provides additional compelling evidence for the coordination behavior. The ¹H NMR spectrum of the free ligand shows distinct hydroxyl proton signals at 11.25 ppm and 8.56 ppm, which completely disappear upon metal complexation. This observation confirms the deprotonation of the hydroxyl groups during coordination [1] [2].

Electronic absorption spectroscopy reveals significant changes in the ligand's electronic structure upon metal coordination. The free ligand exhibits absorption bands at 380 nm and 450 nm, corresponding to π-π* transitions, and at 572 nm due to n-π* transitions. Upon metal coordination, these bands shift to higher wavelengths (410-615 nm for metal-to-ligand charge transfer and 470-583 nm for d-d transitions), indicating strong electronic interactions between the metal center and the ligand [1] [2].

Thermodynamic Stability of Complexes

The thermodynamic stability of ((4-Nitrophenyl)azo)naphthol metal complexes has been extensively investigated using spectrophotometric methods. The stability constants follow the Irving-Williams series, with copper(II) complexes showing the highest stability, followed by nickel(II), cobalt(II), manganese(II), and zinc(II) [4] [5] [6].

The first and second stepwise formation constants (log K₁ and log K₂) for copper(II) complexes are 12.31 and 11.98, respectively, giving an overall stability constant (log β₂) of 24.29. This exceptional stability is attributed to the Jahn-Teller distortion effect characteristic of copper(II) complexes [6].

Nickel(II) complexes exhibit log K₁ and log K₂ values of 11.32 and 10.87, respectively, with a log β₂ of 22.19. The high stability of nickel complexes is consistent with the strong field nature of the azo ligand and the octahedral geometry adopted by nickel(II) in these systems [7] [8].

Cobalt(II) complexes show slightly lower stability constants with log K₁ = 10.4 and log K₂ = 9.8, resulting in log β₂ = 20.2. The magnetic moment of 5.01 B.M. confirms the high-spin octahedral geometry of cobalt(II) complexes [7] [8].

Manganese(II) and zinc(II) complexes exhibit the lowest stability constants among the divalent metals studied, with log β₂ values of 16.0 and 14.6, respectively. The lower stability of zinc(II) complexes is attributed to the zero crystal field stabilization energy associated with the d¹⁰ electronic configuration [6].

Thermodynamic parameters derived from temperature-dependent stability constant measurements reveal that complex formation is both enthalpically and entropically favorable. The negative enthalpy changes (ΔH°) range from -25.2 kJ/mol for zinc(II) to -58.2 kJ/mol for palladium(II), indicating exothermic complex formation. The positive entropy changes (ΔS°) ranging from +68 J/mol·K for zinc(II) to +158 J/mol·K for palladium(II) suggest increased disorder upon complex formation, likely due to the release of solvent molecules from the metal coordination sphere [4] [9].

Structural Elucidation of Metallated Derivatives

The structural characterization of ((4-Nitrophenyl)azo)naphthol metal complexes has been achieved through a combination of X-ray crystallography and magnetic susceptibility measurements. These studies have provided detailed insights into the coordination geometry, bond lengths, and electronic structure of the metallated derivatives [10] [11].

X-ray Crystallographic Studies

Single-crystal X-ray diffraction studies have been instrumental in elucidating the solid-state structures of both the free ligand and its metal complexes. The free ligand, 4-(4-nitrophenyl)azo-1-naphthol, crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 6.0981(9) Å, b = 14.485(2) Å, and c = 15.389(2) Å [10].

The molecular structure reveals that the compound exists predominantly in the hydrazone tautomeric form in the solid state, with the proton transferred from the naphthol oxygen to the azo nitrogen. The N₁-N₂ bond length of 1.312(4) Å and the C₁-N₁ bond length of 1.394(5) Å are consistent with the hydrazone structure [10].

The naphthol and benzene fragments are nearly coplanar, with a dihedral angle of only 2.63(5)°, indicating significant electron delocalization throughout the molecule. This planar arrangement is stabilized by an intramolecular N-H⋯O hydrogen bond with a distance of 2.551(4) Å [10].

Crystallographic studies of the isomeric compound 1-(4-nitrophenyl)azo-2-naphthol have revealed the existence of multiple polymorphic forms. The γ-polymorph crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.715 Å, b = 25.998 Å, c = 6.964 Å, and β = 107.58°. The molecule exists as the hydrazone tautomer and is approximately planar, with the benzene and naphthalene groups inclined at an angle of 10.8° with respect to each other [11].

Metal complex structures show significant variations depending on the metal ion and coordination environment. Copper(II) complexes typically adopt distorted square planar geometries, while nickel(II), cobalt(II), and manganese(II) complexes prefer octahedral coordination. The metal-nitrogen bond lengths range from 1.95-2.05 Å, while metal-oxygen bond lengths are typically 1.88-1.98 Å [10] [11].

Magnetic Susceptibility Correlations

Magnetic susceptibility measurements provide crucial information about the electronic structure and coordination geometry of the metal complexes. The magnetic moments of the complexes are consistent with the expected values for their respective geometries and spin states [7] [8].

Copper(II) complexes exhibit magnetic moments of 1.84 B.M., which is slightly higher than the spin-only value of 1.73 B.M. for one unpaired electron. This enhancement is attributed to orbital angular momentum contributions and is consistent with a distorted square planar geometry around the copper center [7] [8].

Nickel(II) complexes show magnetic moments of 3.21 B.M., which falls within the expected range for octahedral nickel(II) complexes (2.83-3.55 B.M.). The magnetic moment confirms the high-spin d⁸ electronic configuration and octahedral geometry [7] [8].

Cobalt(II) complexes exhibit magnetic moments of 5.01 B.M., consistent with high-spin octahedral cobalt(II) with three unpaired electrons. The observed value is in excellent agreement with the theoretical spin-only value of 3.87 B.M. plus orbital contributions [7] [8].

Manganese(II) complexes display magnetic moments of 5.92 B.M., which is very close to the spin-only value of 5.92 B.M. for five unpaired electrons in a d⁵ high-spin configuration. The absence of orbital angular momentum contributions is characteristic of the half-filled d⁵ configuration [7] [8].

Iron(III) complexes show magnetic moments of 1.96 B.M., indicating a low-spin d⁵ configuration. This is significantly lower than the expected value for high-spin iron(III) (5.92 B.M.) and suggests strong field ligand behavior of the azo compound [7] [8].

Chromium(III) complexes exhibit magnetic moments of 3.84 B.M., consistent with the d³ electronic configuration and octahedral geometry. The observed value is in good agreement with the expected range for chromium(III) complexes (3.87-4.24 B.M.) [7] [8].

The diamagnetic nature of palladium(II) and platinum(II) complexes (μeff = 0.00 B.M.) confirms their square planar geometries and low-spin d⁸ and d⁶ electronic configurations, respectively. These observations are consistent with the strong field nature of the azo ligand and the preference of these metals for square planar coordination [7] [8].

Zinc(II) complexes are diamagnetic (μeff = 0.00 B.M.) due to the fully filled d¹⁰ electronic configuration. Despite the diamagnetic nature, these complexes adopt octahedral geometries, as evidenced by spectroscopic and crystallographic studies [7] [8].

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

293.08004122 g/mol

Monoisotopic Mass

293.08004122 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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